3-Cyclopropoxy-5-methylbenzamide
Description
3-Cyclopropoxy-5-methylbenzamide is a synthetic benzamide derivative characterized by a cyclopropoxy substituent at the 3-position and a methyl group at the 5-position of the benzene ring. The cyclopropoxy group introduces steric and electronic effects that influence solubility, metabolic stability, and receptor binding compared to other alkoxy substituents.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-7-4-8(11(12)13)6-10(5-7)14-9-2-3-9/h4-6,9H,2-3H2,1H3,(H2,12,13) |
InChI Key |
MMLGVXVBFKCPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-methylbenzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with methylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the cyclopropoxy or methyl groups can be replaced by other substituents using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Cyclopropoxy-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyclopropoxy and methyl groups on the benzene ring play a crucial role in determining the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence various biochemical processes by altering the activity of key proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize 3-Cyclopropoxy-5-methylbenzamide, we compare it with structurally related benzamide and cycloalkoxy-substituted compounds. Key analogs include cyclobenzaprine derivatives, isoxazole-containing benzamides, and other alkoxy-substituted benzamides.
Table 1: Comparative Analysis of Structural Features
Key Findings :
Cyclopropoxy vs. However, isoxazole derivatives exhibit stronger hydrogen-bonding capacity, which may improve aqueous solubility .
Comparison with Cyclobenzaprine Derivatives :
Cyclobenzaprine’s tricyclic structure (dibenzocycloheptene) enables serotonin receptor antagonism, a mechanism absent in this compound due to its simpler benzamide scaffold. The latter’s cyclopropoxy group may reduce metabolic oxidation compared to cyclobenzaprine’s tertiary amine, which is prone to hepatic degradation .
This contrasts with cyclobenzaprine’s multi-step synthesis involving Friedel-Crafts alkylation and amine functionalization .
Pharmacokinetic and Pharmacodynamic Insights
Table 2: Predicted Physicochemical Properties
| Property | This compound | Cyclobenzaprine HCl | β-(5-Methyl-3-isoxazolylamido)-benzoic acid |
|---|---|---|---|
| LogP (Lipophilicity) | 2.8 (estimated) | 4.1 | 1.9 |
| Aqueous Solubility (mg/mL) | ~0.5 | 0.1 | ~3.0 |
| Metabolic Stability | High (cyclopropane resistance) | Moderate | Low (isoxazole oxidation) |
Mechanistic Differences :
- This compound : Likely interacts with GABAergic or serotonergic pathways due to benzamide’s electron-deficient aromatic system.
- Cyclobenzaprine : Direct 5-HT2A antagonism via tricyclic framework.
- Isoxazole Derivatives : Antimicrobial activity linked to isoxazole’s heterocyclic reactivity .
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